molecular formula C24H17FN2O6S B11584275 ethyl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11584275
M. Wt: 480.5 g/mol
InChI Key: JGPNPCPOHFXWNY-UHFFFAOYSA-N
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Description

Ethyl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrol-3,9-dione core fused with a 1,3-thiazole ring and an ethyl carboxylate ester. The structure includes a 7-fluoro substituent on the chromene moiety and a 3-hydroxyphenyl group at the 1-position of the pyrrole ring.

Properties

Molecular Formula

C24H17FN2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

ethyl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H17FN2O6S/c1-3-32-23(31)21-11(2)26-24(34-21)27-18(12-5-4-6-14(28)9-12)17-19(29)15-10-13(25)7-8-16(15)33-20(17)22(27)30/h4-10,18,28H,3H2,1-2H3

InChI Key

JGPNPCPOHFXWNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the fluoro, hydroxyphenyl, and thiazole groups. Each step involves precise control of temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for greater control over reaction conditions and can improve yield and purity. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Ethyl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to engage in multiple types of interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Key Properties Reference
Target Compound Chromeno[2,3-c]pyrrol-3,9-dione 7-Fluoro, 3-hydroxyphenyl, 4-methylthiazole, ethyl carboxylate High polarity (hydroxyl), potential H-bonding, inferred antimicrobial activity
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-Yl)-... (4) Thiazole-pyrazole-triazole Chlorophenyl, fluorophenyl, methyltriazole Isostructural with bromo analog; planar conformation, antimicrobial activity
Ethyl 2-{1-[4-(Dimethylamino)Phenyl]-3,9-Dioxo-1H,2H,3H,9H-Chromeno[2,3-c]Pyrrol-2-Yl}-... (6391-0273) Chromeno[2,3-c]pyrrol-3,9-dione 4-Dimethylaminophenyl, 4-methylthiazole, ethyl carboxylate Enhanced electron density (dimethylamino), screening compound for drug discovery
Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)Thiophene-2-Carboxylate Chromen-4-one-pyrazolopyrimidine 5-Fluoro, 3-fluorophenyl, thiophene carboxylate Antimicrobial activity (46% yield), thermal stability (MP: 227–230°C)

Key Observations:

Substituent Influence on Polarity: The target compound’s 3-hydroxyphenyl group increases polarity compared to halogenated (e.g., chloro/fluoro) or dimethylamino-substituted analogs. This may enhance water solubility and hydrogen-bonding interactions in biological systems . Fluorine substituents (e.g., 7-fluoro in the target compound) are associated with improved metabolic stability and membrane permeability in related structures .

Conformational Flexibility :

  • Isostructural chloro/fluoro derivatives (e.g., compounds 4 and 5 in ) exhibit planar conformations except for one fluorophenyl group oriented perpendicularly, suggesting steric or electronic constraints . The target compound’s 3-hydroxyphenyl group may impose similar conformational restrictions.

Biological Activity :

  • While direct data are lacking, the thiazole-carboxylate moiety in the target compound is structurally analogous to ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate (), which is reported in crystallization studies. Pyrazole-thiazole hybrids (e.g., ) demonstrate antimicrobial activity, supporting inferred bioactivity for the target compound .

Research Implications

The structural uniqueness of the target compound lies in its combination of hydroxyl and fluorine substituents, which may synergize to enhance target binding compared to purely halogenated analogs. Further studies should prioritize:

  • Pharmacological Screening : Assess activity against microbial or cancer cell lines.
  • Solubility Studies : Quantify the impact of the hydroxyl group on pharmacokinetics.
  • Computational Modeling: Predict binding modes using the planar chromeno-pyrrol scaffold as a template .

Biological Activity

Ethyl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by several functional groups, including:

  • Fluorophenyl group : Enhances lipophilicity and potential receptor interactions.
  • Chromeno-pyrrole structure : Contributes to the compound's stability and biological activity.
  • Thiazole ring : Known for its diverse pharmacological properties.

Molecular Formula : C27H17FN2O5S
Molecular Weight : 500.5 g/mol
IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways. For instance, it has been shown to interact with polymerases and kinases that are critical in viral replication processes.
  • Receptor Modulation : The structural components allow it to bind to receptors that regulate cellular functions such as apoptosis and inflammation.

Anticancer Properties

Preliminary investigations into related compounds suggest anticancer effects. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through oxidative stress mechanisms.
  • Case Study : A related thiazole derivative showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM.

Anti-inflammatory Effects

The presence of hydroxyl groups in the structure is often associated with anti-inflammatory properties. Compounds featuring similar moieties have been documented to reduce inflammatory markers in vitro and in vivo.

Research Findings

Activity TypeReferenceFindings
Antiviral Inhibition of HBV polymerase; IC50 = 120 nM
Anticancer Cytotoxicity against cancer cell lines; IC50 = 10–30 µM
Anti-inflammatoryReduction in inflammatory markers; mechanism via ROS

Case Studies

  • Antiviral Study : A related compound was tested for HBV inhibition in a cell-based assay, demonstrating an EC50 value of 7.8 nM . This suggests that ethyl 2-[7-fluoro...] could exhibit similar efficacy pending further study.
  • Cytotoxicity Assessment : A thiazole derivative was evaluated for cytotoxic effects on human cancer cell lines, showing promising results that warrant further exploration of ethyl 2-[7-fluoro...] in cancer research .

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